molecular formula C24H24FN3O B2399502 (E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone CAS No. 1219915-21-5

(E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

Cat. No. B2399502
CAS RN: 1219915-21-5
M. Wt: 389.474
InChI Key: HCIHIILZJWHROF-QPJJXVBHSA-N
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Description

This compound is a complex organic molecule that likely contains a piperazine ring (a six-membered ring with two nitrogen atoms), a pyrrole ring (a five-membered ring with one nitrogen atom), and fluorophenyl groups (phenyl rings with a fluorine atom attached). It also seems to have a cinnamyl group, which is a fragment of the molecule cinnamic acid .


Synthesis Analysis

The synthesis of such complex molecules typically involves multiple steps, each requiring specific reagents and conditions. For example, the synthesis of a similar compound, bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine, was characterized by elemental analysis, UV–Vis, FT-IR, 1 H-NMR and mass spectra .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. A similar compound, 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol, was synthesized through a series of reactions involving 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate, sodium borohydride, absolute ethyl alcohol, and concentrated hydrochloric acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined using various analytical techniques. For a similar compound, bis(4-fluorophenyl)-methanone, properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability were reported .

Scientific Research Applications

Optical Recording Materials

Phthalocyanines, including the compound , have been explored as optical recording materials. Their large π-conjugated system allows them to absorb light in the red visible region, making them suitable for data storage and optical recording applications .

Semiconductors for Organic Field Effect Transistors (OFETs)

Phthalocyanines exhibit interesting electronic properties, and their tunability makes them promising candidates for OFETs. Researchers have investigated their use as semiconductors in organic electronic devices, including transistors .

Nonlinear Optics

The unique structure of phthalocyanines enables them to exhibit nonlinear optical properties. These compounds have been studied for applications in devices such as optical switches, modulators, and frequency converters .

Gas Sensors

Phthalocyanines can be functionalized to detect specific gases. Their sensitivity to gas molecules makes them valuable for gas sensing applications, including environmental monitoring and industrial safety .

Thermal Writing Displays

Due to their stability and solubility, phthalocyanines have been explored for thermal writing displays. These displays use localized heating to create visible patterns, and phthalocyanines play a role in the development of such technology .

Solar Cells

Phthalocyanines have been investigated as sensitizers in dye-sensitized solar cells (DSSCs). Their ability to absorb sunlight and transfer electrons makes them relevant for renewable energy applications .

Catalysts for Oxidative Degradation of Pollutants

Functionalized phthalocyanines can act as catalysts for the oxidative degradation of pollutants. Researchers have explored their potential in wastewater treatment and environmental remediation .

Photodynamic Therapy (PDT)

Phthalocyanines have been used in PDT, a cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species. Their ability to selectively target cancer cells makes them valuable in this field .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to target theLeukotriene A-4 hydrolase in humans . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory responses.

Mode of Action

Based on its structural similarity to other compounds, it can be hypothesized that it may interact with its target enzyme in a competitive manner, potentially inhibiting the enzyme’s activity and thus affecting the production of leukotrienes .

Pharmacokinetics

Similar compounds have been found to bind to their target enzymes in a time- and dose-dependent manner . This suggests that the compound may have good bioavailability, although further studies would be needed to confirm this.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For a similar compound, bis(4-fluorophenyl)-methanone, safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing respiratory protection, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O/c25-22-10-8-20(9-11-22)21-17-23(26-18-21)24(29)28-15-13-27(14-16-28)12-4-7-19-5-2-1-3-6-19/h1-11,17-18,26H,12-16H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIHIILZJWHROF-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

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